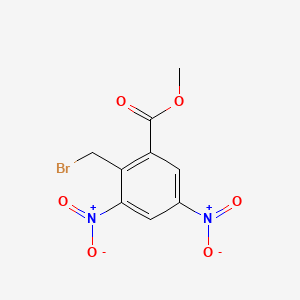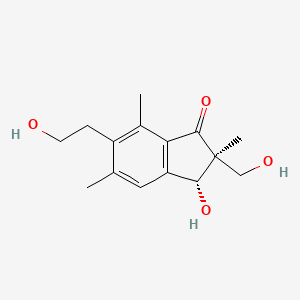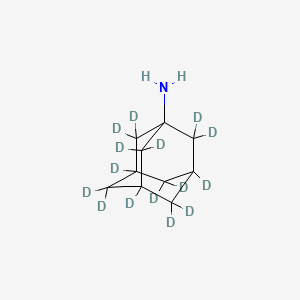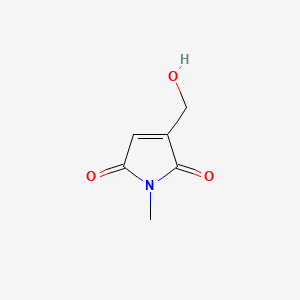
Methyl 2-(bromomethyl)-3,5-dinitrobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Methyl 2-(bromomethyl)-3,5-dinitrobenzoate” is a complex organic compound. It likely contains a benzoate group (a benzene ring attached to a carboxylate), a bromomethyl group (a carbon attached to a bromine and a hydrogen), and nitro groups (nitrogen and oxygen groups) attached to the benzene ring .
Synthesis Analysis
While specific synthesis methods for “Methyl 2-(bromomethyl)-3,5-dinitrobenzoate” are not available, bromomethylation is a common reaction in organic chemistry. For instance, the bromomethylation of thiols has been studied, which could potentially be relevant .
Wissenschaftliche Forschungsanwendungen
Antifungal Activity
Methyl 2-(bromomethyl)-3,5-dinitrobenzoate and related compounds demonstrate significant antifungal activity. They are effective in spore germination tests against various fungi and act as protectant fungicides against wheat rust and chocolate spot on broad bean, surpassing the efficacy of other fungicides like oxycarboxin and captan (Lehtonen, Summers, & Carter, 1972).
Synthesis of Anti-Cancer Drugs
The compound is a key intermediate in the synthesis of anti-cancer drugs that inhibit thymidylate synthase. Its synthesis from 2-amino-5-methylbenzoic acid through various chemical processes has been detailed, showcasing its importance in pharmaceutical manufacturing (Cao Sheng-li, 2004).
Serum Creatinine Assay
Methyl 2-(bromomethyl)-3,5-dinitrobenzoate plays a role in serum creatinine assays. It reacts with creatinine to form 3,5-dinitrobenzoate, which is used for analytical recovery of creatinine in serum, improving precision and specificity in medical diagnostics (Parekh & Sims, 1977).
Chemotaxis in Bacteria
This compound is involved in the methylation of glutamic acid residues in Bacillus subtilis chemotaxis proteins, playing a crucial role in bacterial movement and behavior (Ahlgren & Ordal, 1983).
Crystal Structure Studies
Methyl 2-(bromomethyl)-3,5-dinitrobenzoate contributes to the understanding of crystal structures, including hydrogen bonding and molecular frameworks in various compounds. This is essential in the field of crystallography and materials science (Vasconcelos et al., 2006).
Pharmaceutical Preservatives
Derivatives of 3,5-dinitrobenzoic acid, which include methyl 2-(bromomethyl)-3,5-dinitrobenzoate, have been evaluated as preservatives in pharmaceutical products. They show better efficacy than standard preservatives like methyl paraben and propyl paraben in inhibiting microbial growth (Kumar, 2012).
Wirkmechanismus
Target of Action
It’s worth noting that similar compounds have been found to target proteins like cereblon (crbn), which plays a crucial role in various immunologic conditions .
Mode of Action
It’s known that brominated compounds often participate in nucleophilic substitution reactions . In such reactions, the bromine atom is replaced by a nucleophile, leading to changes in the compound’s structure and function.
Biochemical Pathways
Similar compounds have been used in suzuki–miyaura cross-coupling reactions, which are widely applied in carbon–carbon bond-forming reactions . This suggests that Methyl 2-(bromomethyl)-3,5-dinitrobenzoate might also be involved in similar biochemical pathways.
Pharmacokinetics
Similar compounds have been noted for their poor solubility in water and poor absorption from the intestines , which could impact the bioavailability of Methyl 2-(bromomethyl)-3,5-dinitrobenzoate.
Result of Action
Similar compounds have been found to have anti-angiogenic and anti-inflammatory properties , suggesting that Methyl 2-(bromomethyl)-3,5-dinitrobenzoate might have similar effects.
Action Environment
The action, efficacy, and stability of Methyl 2-(bromomethyl)-3,5-dinitrobenzoate can be influenced by various environmental factors. For instance, the compound’s reactivity can be affected by the presence of acids, bases, oxidizing agents, and reducing agents . Additionally, its solubility in water can impact its distribution in the environment and its availability for biological interactions .
Eigenschaften
IUPAC Name |
methyl 2-(bromomethyl)-3,5-dinitrobenzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O6/c1-18-9(13)6-2-5(11(14)15)3-8(12(16)17)7(6)4-10/h2-3H,4H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZTMRDHUKBJZEB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-])CBr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10696352 |
Source


|
| Record name | Methyl 2-(bromomethyl)-3,5-dinitrobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10696352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.07 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(bromomethyl)-3,5-dinitrobenzoate | |
CAS RN |
153754-31-5 |
Source


|
| Record name | Methyl 2-(bromomethyl)-3,5-dinitrobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10696352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1-Methoxy-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B586501.png)


![7aH-[1,3]Thiazolo[3,2-d][1,2,4]oxadiazole](/img/structure/B586507.png)
![Benzyl [(2R,5S,10bS)-10b-hydroxy-5-(2-methylpropyl)-3,6-dioxo-2-(propan-2-yl)octahydro-8H-[1,3]oxazolo[3,2-a]pyrrolo[2,1-c]pyrazin-2-yl]carbamate](/img/structure/B586510.png)

![(2R,5S,10aS,10bS)-Octahydro-10b-hydroxy-5-isobutyl-2-isopropyl-3,6-dioxo-8H-oxazolo[3,2-a]pyrrolo[2,1-c]pyrazine-2-carboxylic Acid](/img/structure/B586512.png)


